molecular formula C15H16ClN3 B1420961 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride CAS No. 1235439-42-5

4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride

Cat. No.: B1420961
CAS No.: 1235439-42-5
M. Wt: 273.76 g/mol
InChI Key: ABINXTOECHWQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

4-(2,3-Dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride (CAS: 1235439-42-5) is a synthetic small molecule with the molecular formula C₁₅H₁₆ClN₃ and a molecular weight of 273.76 g/mol. Its IUPAC name, 4-(2,3-dihydroindol-1-yl)benzenecarboximidamide hydrochloride , reflects its three core structural components:

  • A reduced indole (indoline) system
  • A para-substituted benzene ring
  • A carboximidamide group protonated as a hydrochloride salt

The compound falls under the broader class of aromatic amidines , which are nitrogen-rich heterocycles with diverse applications in medicinal chemistry and materials science.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 1235439-42-5
Molecular Formula C₁₅H₁₆ClN₃
IUPAC Name 4-(2,3-dihydroindol-1-yl)benzenecarboximidamide hydrochloride

Structural Components Analysis

Indoline (2,3-Dihydro-1H-indol-1-yl) Moiety

The indoline system consists of a bicyclic structure with:

  • A benzene ring fused to a pyrrolidine-like nitrogen-containing ring
  • Partial saturation at the 2,3-positions (C2-C3 single bond)
  • Planar aromatic benzene moiety (bond angles ≈ 120°)
  • Non-planar pyrrolidine ring (dihedral angle: 15–25° between benzene and saturated ring)

This reduced indole derivative exhibits altered electronic properties compared to fully aromatic indoles, including increased basicity at the N1 position.

Benzene Ring Linkage

The central benzene ring connects the indoline and carboximidamide groups via:

  • Para-substitution pattern (C4 position relative to carboximidamide)
  • C-N single bond to indoline (bond length: ~1.45 Å)
  • Conjugation between the benzene π-system and adjacent functional groups

Table 2: Key Bond Features

Bond Type Length (Å) Characteristic
C(indoline)-N(benzene) 1.42–1.47 Single bond with partial double-bond character
C(benzene)-C(carboximidamide) 1.38–1.42 Conjugated with amidine group

Carboximidamide Functional Group

The carboximidamide group (-C(=NH)-NH₂) features:

  • Tautomeric equilibrium between imino (NH) and amino (NH₂) forms
  • Strong resonance stabilization (N-C-N bond angles: 120–125°)
  • Protonation at the imine nitrogen in acidic conditions (pKa ~10–12)

In the hydrochloride salt form, the amidine exists as a monocation (Cl⁻ counterion) with:

  • Delocalized positive charge across N-C-N framework
  • Enhanced water solubility compared to free base form

Hydrochloride Salt Properties

The hydrochloride salt formation induces:

  • Ionic lattice stabilization (melting point: >250°C)
  • Improved crystallinity for X-ray analysis
  • pH-dependent solubility profile (soluble in polar aprotic solvents like DMF)

Structural Comparison with Related Compounds

Table 3: Structural Analogues

Compound Structural Difference Electronic Effect
2,3-Dihydro-1H-indole Lacks benzene-carboximidamide Reduced π-conjugation
Benzamidine Simple benzene-amidine system Higher basicity (pKa ~11.5)
1-(4-Amidinobenzyl)indole Benzyl linker instead of direct N-attachment Altered steric profile

Key distinctions include:

  • Enhanced resonance stabilization vs. simple amidines
  • Restricted rotation at the indoline-benzene junction vs. benzyl-linked analogues

Stereochemical Analysis

The molecule exhibits:

  • No chiral centers : All substituents lie in symmetric positions
  • Conformational isomerism in the indoline moiety:
    • Envelope conformation: Pyrrolidine ring puckering (ΔG ≈ 2–3 kcal/mol)
    • Half-chair conformation: Observed in crystalline state
  • Restricted rotation about the C(indoline)-N(benzene) bond (rotation barrier: ~15 kcal/mol)

Figure 1: Predicted Tautomeric Forms

Imine Form          Amino Form  
   NH                  NH₂  
    \                   /  
C=N-C6H4-N        C-NH-C6H4-N  

Equilibrium favors the imine form (95:5 ratio) in polar solvents.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABINXTOECHWQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Benzene Carboximidamide Group: The indole derivative is then reacted with 4-cyanobenzaldehyde in the presence of a suitable catalyst to form the desired carboximidamide compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride has shown promise in medicinal chemistry due to its potential pharmacological activities:

  • Anticancer Activity : Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have explored the inhibition of specific cancer cell lines, suggesting that this compound may interfere with tumor growth and proliferation.
  • Antimicrobial Properties : Preliminary investigations into its antimicrobial effects have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Biological Research

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, indicating that it may help protect neuronal cells from damage due to oxidative stress or neurodegenerative conditions.

Drug Development

Given its diverse biological activities, 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride is being investigated as a lead compound in drug development:

  • Lead Compound for New Drugs : Its structure serves as a scaffold for designing new derivatives with enhanced efficacy and reduced side effects.
  • Formulation Studies : Research is ongoing to assess the best formulation strategies to improve bioavailability and pharmacokinetics.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, leading to further exploration of structure-activity relationships (SAR).

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that specific concentrations effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carboximidamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Functional Implications

  • Structural Differences : The benzene ring in the target compound may enhance π-π stacking interactions with biological targets compared to the shorter ethanimidamide chain in the analog. This could improve binding affinity in enzyme inhibition assays.
  • Molecular Weight : The higher molecular weight of the target compound (~274.77 g/mol vs. 211.69 g/mol) suggests differences in pharmacokinetic properties, such as solubility and bioavailability.
  • Synthetic Utility : Both compounds are marketed as life science reagents, but the target’s aromatic system may broaden its applicability in synthesizing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .

Broader Context: Price and Availability Trends

€1,179.00/1g for the target compound) .

Research and Development Considerations

  • Purity Grades : Suppliers like American Elements emphasize ultra-high purity (up to 99.999%) for analogs, suggesting stringent quality requirements for biological assays . Similar standards likely apply to the target compound.
  • Custom Synthesis : Both compounds are available in bulk or custom-synthesized forms, indicating their utility in industrial-scale drug discovery pipelines .

Biological Activity

4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride, also known by its CAS number 1235439-42-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

PropertyValue
Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
CAS Number 1235439-42-5

The compound exhibits biological activity primarily through its interaction with key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease (AD). Studies have shown that derivatives of indole compounds can inhibit acetylcholinesterase (AChE) and beta-site APP cleaving enzyme (BACE 1), which are crucial targets in AD treatment.

Enzyme Inhibition

Research indicates that 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride and its analogs can effectively inhibit AChE and BACE 1. The inhibition is characterized by micromolar IC50 values, suggesting significant potential for therapeutic applications in AD.

Biological Assays

The biological activity of the compound has been assessed through various assays:

AChE Inhibition Assay

Using the Ellman technique, the compound was tested for its ability to inhibit AChE. The results indicated that certain derivatives exhibited IC50 values comparable to standard inhibitors like donepezil.

BACE 1 Inhibition Assay

Fluorescence resonance energy transfer (FRET) assays were employed to evaluate the inhibition of BACE 1. The findings revealed that some derivatives had promising inhibitory effects, making them suitable candidates for further development as dual inhibitors.

Case Studies

Recent studies have synthesized a series of indole-based carboximidamide derivatives, including 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride. These studies focused on:

  • Synthesis and Characterization : Various synthetic routes were explored to optimize yield and purity.
  • In vitro Evaluation : Compounds were evaluated for cytotoxicity and enzyme inhibition using human cell lines.
  • In silico Studies : Molecular docking simulations provided insights into binding affinities and interactions with target enzymes.

Example Study Findings

In one study, a selected derivative demonstrated an IC50 value of 57.09 µM against AChE and 74.24 µM against BACE 1, indicating its potential as a therapeutic agent for AD .

Q & A

Basic Question: What are the key structural features and functional groups of 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride, and how can they be experimentally characterized?

Answer:
The compound consists of a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) at position 1 and a 2,3-dihydroindole moiety at position 3. Key functional groups include the amidine group (carboximidamide) and the indoline (dihydroindole) ring.

  • Characterization Methods :
    • NMR Spectroscopy : 1^1H and 13^13C NMR can identify proton environments (e.g., indoline NH, aromatic protons) and confirm substitution patterns .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolves 3D structure and hydrogen bonding interactions (e.g., amidine-Cl⁻ interactions in hydrochloride salts) .
    • Infrared Spectroscopy : Confirms NH stretching (~3300 cm⁻¹) and amidine C=N vibrations (~1650 cm⁻¹).

Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water; seek medical help for irritation .
    • Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .
  • Storage : Keep in airtight containers, protected from light and moisture .

Advanced Question: How can computational methods guide the optimization of synthesis routes for this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible intermediates and transition states, reducing trial-and-error approaches .
  • Solvent Optimization : COSMO-RS simulations identify solvents that stabilize charged intermediates (e.g., amidine hydrochloride formation) .
  • Kinetic Modeling : Predict rate-limiting steps, such as cyclization of the indoline ring or amidine salt formation .
  • Example Workflow :
    • Simulate reaction pathways using Gaussian or ORCA.
    • Validate with experimental data (e.g., HPLC yields).
    • Refine parameters via iterative feedback .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, solvent used) .
  • Statistical Validation : Apply ANOVA to assess variability in IC₅₀ values across studies .
  • Mechanistic Studies :
    • Use SPR (Surface Plasmon Resonance) to confirm binding affinity to proposed targets.
    • Perform knock-out experiments (e.g., CRISPR) to validate target specificity .
  • Data Reproducibility : Cross-check with independent labs using standardized protocols .

Advanced Question: What experimental design strategies (e.g., DOE) are effective for optimizing reaction yields in its synthesis?

Answer:

  • Design of Experiments (DOE) :

    • Variables : Temperature, catalyst loading, solvent polarity, and reaction time .
    • Factorial Design : Use a 2⁴ factorial matrix to identify significant factors (e.g., temperature > solvent polarity).
    • Response Surface Methodology (RSM) : Optimize non-linear interactions (e.g., catalyst-solvent synergy) .
  • Example Table :

    FactorLow Level (-1)High Level (+1)
    Temperature (°C)60100
    Catalyst (mol%)515
    SolventDMFTHF
    Time (h)1224

Advanced Question: How can researchers validate the compound’s mechanism of action in biological systems?

Answer:

  • Acylating Activity Assays : Monitor nucleophilic substitution reactions (e.g., with thiols or amines) via UV-Vis or LC-MS .
  • Protein Binding Studies :
    • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics.
    • Molecular Docking : Predict interactions with enzymes (e.g., kinases) using AutoDock .
  • Inhibition Profiling : Test against enzyme panels (e.g., cytochrome P450 isoforms) to assess selectivity .

Advanced Question: What methodologies are recommended for analyzing stability and degradation products under varying storage conditions?

Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C).
    • Oxidation : Treat with H₂O₂ (3% v/v).
    • Photolysis : Use a solar simulator (ICH Q1B guidelines) .
  • Analytical Tools :
    • HPLC-DAD/MS : Track degradation products and quantify purity.
    • Kinetic Modeling : Estimate shelf-life using Arrhenius equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.